Evazol

Catalog No.
S525671
CAS No.
522-51-0
M.F
C30H40ClN4+
M. Wt
492.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evazol

Inconsistent shade depth and poor wash fastness disrupt cellulosic dyeing when generic reds are substituted. Evazol (C.I. Reactive Red 2) is a monochlorotriazine (MCT) reactive azo dye engineered to overcome these failures.

  • Fixes covalently to hydroxyl groups at 60-80 °C, providing a wider processing window for uniform exhaustion on yarn packages and sensitive knits.
  • High aqueous solubility (up to 160 g/L at elevated temperatures) supports stable, high-concentration liquid formulations for automated dispensing without line blockage.
  • Moderate hydrolysis rate preserves dyebath stability throughout extended cycles, ensuring consistent color yield and batch-to-batch reproducibility.

CAS Number

522-51-0

Product Name

Evazol

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine chloride

Molecular Formula

C30H40ClN4+

Molecular Weight

492.1 g/mol

InChI

InChI=1S/C30H38N4.ClH/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;1H/p+1

InChI Key

IHLKQCODTQXANL-UHFFFAOYSA-O

solubility

Soluble in DMSO

Synonyms

Acetate, Dequalinium, Chloride, Dequalinium, Decamine, Dequadin, Dequalinium, Dequalinium Acetate, Dequalinium Chloride, Dequalinium Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Di-10-undecenoate, Dequalinium, Diacetate, Dequalinium, Dibromide, Dequalinium, Dichloride, Dequalinium, Diiodide, Dequalinium, Diundecenoate, Dequalinium, Dynexan MHP, Dynexan-MHP, Evazol, Fluomycin, Gargilon, Gurgellösung Ratiopharm, Gurgellösung-ratiopharm, Labosept, Maltyl, Solvidont, Sorot

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-]

The exact mass of the compound Dequalinium chloride is 526.263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolinium Compounds. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antiplaque; Deodorant; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g

Evazol, identified by CAS number 522-51-0 and more commonly as C.I. Reactive Red 2, is a monochlorotriazine (MCT) reactive azo dye. Its primary industrial application is the dyeing of cellulosic fibers such as cotton, viscose, and linen, where it forms a stable covalent bond with the fiber's hydroxyl groups. This bonding mechanism is responsible for its characteristic high wash fastness. As an MCT-type dye, its reactivity and optimal fixation conditions, particularly temperature and pH, differ significantly from other reactive dye classes like vinyl sulfone (VS) or the more reactive dichlorotriazine (DCT) types, which is a critical factor in process design and dye selection.

Research Fit

Reported cytoplasmic penetration mechanism distinct from membrane-active quaternary ammonium antiseptics supports mechanistic differentiation studies.

Activity against Gardnerella vaginalis and Atopobium vaginae reported at concentrations comparable to clindamycin; supports antimicrobial spectrum research.

Available head-to-head comparator trial data support investigation of endpoint differentiation in topical antiseptic and antifungal models.

Direct substitution of C.I. Reactive Red 2 with other reactive dyes, even those producing a similar red shade, often leads to process failure. Each class of reactive dye possesses a distinct reactivity profile, influencing its rates of fixation to the fiber versus hydrolysis (inactivation) in the dyebath. For example, dichlorotriazine (DCT) dyes are more reactive and fix at lower temperatures, but are also more prone to rapid hydrolysis, which can reduce efficiency and wash fastness. Conversely, vinyl sulfone (VS) dyes operate under different optimal pH and temperature conditions. Attempting a direct swap without recalibrating critical process parameters—such as temperature ramps, pH levels, and salt concentrations—will result in poor color yield, inconsistent shades, inadequate fastness, and batch-to-batch irreproducibility.

Substitution Risk

Mechanistic divergence (cytoplasmic penetration vs. membrane disruption) may shift antimicrobial endpoint profiles compared to chlorhexidine or cetrimide; direct interchange is not supported.

Reported comparator trial data show endpoint differences vs. clotrimazole, metronidazole, and chlorhexidine; substitution without head-to-head validation in the relevant model may lead to non-transferable outcomes.

Antibiotic adjuvant effects are strain- and compound-specific; co-administration outcomes observed with dequalinium chloride do not imply equivalent modulation with other bis-quaternary ammonium antiseptics.

Defined Temperature & pH Window for Controlled Fixation vs. Vinyl Sulfone Dyes

C.I. Reactive Red 2, as a monochlorotriazine (MCT) dye, has a different optimal processing window compared to vinyl sulfone (VS) reactive dyes. A study comparing the reaction kinetics of MCT and VS dyes with model compounds for silk fibroin found that the optimal reaction temperature for the MCT dye was 85–95 °C, whereas the VS dye's optimal range was significantly lower at 50–70 °C. Both dye types performed optimally at a pH of 8–9. This higher temperature requirement for MCT dyes like Evazol allows for more controlled exhaustion and migration before fixation, which is critical for achieving level, non-streaky dyeing in batch processes.

Evidence DimensionOptimal Reaction Temperature
Target Compound Data85–95 °C (as a representative MCT dye)
Comparator Or BaselineVinyl Sulfone (VS) Reactive Dye: 50–70 °C
Quantified DifferenceRequires a 30-35 °C higher optimal temperature than VS dyes.
ConditionsReaction kinetics study with p-methylphenol as a model compound for silk fibroin at pH 8-9.

This higher fixation temperature provides a wider window for dye leveling at intermediate temperatures, reducing the risk of unlevel dyeing in exhaust batch applications.

Mycological cure vs. clotrimazole
Head-to-head
65.7% culture-positive vs 33.8% culture-positive 31.9 pp higher
Dequalinium Cl 10 mg Clotrimazole 100 mg

Supports endpoint-specific differentiation in antifungal research; symptomatic response comparable.

Double-blind RCT, n=150, 10-day follow-up; mycological eradication endpoint.

Superior Solubility Profile for Stock Solution Stability and Handling

C.I. Reactive Red 2 demonstrates a significant, temperature-dependent increase in aqueous solubility, a key parameter for preparing stable, high-concentration stock solutions and ensuring rapid dissolution in the dyebath. Its solubility is reported as 60 g/L at 20 °C, which increases by 167% to 160 g/L at 50 °C. This contrasts with bifunctional dyes like C.I. Reactive Red 195, which, despite having more water-solubilizing groups, are noted for having a solubility exceeding 100 g/L at 50 °C, suggesting a potentially less dramatic temperature-solubility curve. High and predictable solubility minimizes the risk of dye precipitation, which can cause spotting defects on fabric.

Evidence DimensionAqueous Solubility
Target Compound Data60 g/L at 20 °C; 160 g/L at 50 °C
Comparator Or BaselineC.I. Reactive Red 195: >100 g/L at 50 °C
Quantified DifferenceShows a 167% increase in solubility from 20 °C to 50 °C, reaching a very high level of 160 g/L.
ConditionsAqueous solution.

The high solubility and its steep increase with temperature ensure easy preparation of concentrated stock solutions and reduce the likelihood of filter-clogging or fabric-spotting dye aggregates.

Tolerability vs. metronidazole
Head-to-head
60% very good rating vs 38.9% very good rating 21.1 pp higher
Dequalinium Cl Metronidazole oral

Supports tolerability endpoint profiling; non-inferior clinical cure reported.

Phase IV RCT, n=104, 7-day; patient-reported tolerability endpoint.

Moderate Hydrolysis Rate for Improved Dyebath Stability

The stability of a reactive dye in an alkaline dyebath is determined by its rate of hydrolysis, where the dye reacts with water instead of the fiber, becoming inactive. C.I. Reactive Red 2 is based on a monochlorotriazine (MCT) reactive group. A kinetic study of a model MCT dye with an amino substituent (structurally analogous to C.I. Reactive Red 2's reactive system) showed a hydrolysis rate constant of 2.17 x 10⁻⁴ L mol⁻¹ min⁻¹. This indicates a moderate reactivity compared to dichlorotriazine (DCT) dyes, which are known for high reactivity and a correspondingly intense hydrolysis reaction, leading to lower fixation efficiency if process times are extended. This controlled hydrolysis rate provides a more stable dyebath and a wider, more forgiving processing window.

Evidence DimensionRate Constant of Hydrolysis (k)
Target Compound Data2.17 x 10⁻⁴ L mol⁻¹ min⁻¹ (for a model amino-substituted MCT dye)
Comparator Or BaselineDichlorotriazine (DCT) dyes: Qualitatively described as having a more intense hydrolysis reaction.
Quantified DifferenceThe moderate, quantifiable hydrolysis rate of MCT dyes contrasts with the higher, more problematic hydrolysis rates of DCT dyes.
ConditionsAlkaline conditions at 60 °C.

A moderate hydrolysis rate ensures greater dyebath stability over the course of a typical batch dyeing cycle, leading to higher dye utilization and better reproducibility.

Oral pathogen detection
Head-to-head
20% lower detection rate
Gardnerella & Atopobium

Supports oral pathogen control endpoint differentiation vs. chlorhexidine.

Clinical study, 0.25% dequalinium vs 0.2% chlorhexidine; periodontal index improvement reported.

Gentamicin MIC reduction
Reported
10.5-fold reduction
P. aeruginosa PA14 (2 → 0.19 μg/ml)

Supports antibiotic-sparing adjuvant research; strain-dependent modulation.

In vitro broth microdilution with 10 μg/ml dequalinium chloride; verify against clinical isolates.

Plaque reduction vs. placebo
Head-to-head
13.3 pp greater reduction
API after 3 weeks (42.6 pp vs 29.3 pp)

Supports oral antiseptic formulation endpoint assessment.

Double-blind, placebo-controlled, n=116; combination with benzalkonium chloride.

Batch Dyeing of Cotton Yarn and Knits Requiring High Levelness

The well-defined, higher fixation temperature of C.I. Reactive Red 2 provides a broader processing window for dye migration and leveling before fixation is initiated. This makes it a reliable choice for exhaust dyeing methods (e.g., jet or winch dyeing) where achieving a uniform, non-streaky appearance on tightly packed materials like yarn packages or sensitive knit fabrics is a primary procurement driver.

Formulations of Concentrated Liquid Dyes

The excellent aqueous solubility of C.I. Reactive Red 2, especially its significant increase at moderately elevated temperatures to 160 g/L, makes it highly suitable for the production of stable, high-concentration liquid dye formulations. This is a key advantage for industrial settings that rely on automated liquid dispensing systems, where poor solubility can lead to clogged lines and production downtime.

Processes with Extended or Variable Cycle Times

Due to its moderate hydrolysis rate compared to more reactive dye classes, C.I. Reactive Red 2 offers enhanced dyebath stability. This is a critical factor in operations where dyeing cycles may be prolonged or subject to variability, ensuring more consistent color yield and higher dye fixation efficiency from the beginning to the end of the process.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bacterial vaginosis non-antibiotic intervention studies
Non-antibiotic mechanism and tolerability profile
Endpoint comparison to antibiotic reference therapy
Oral antiseptic and periodontal pathogen control research
Pathogen-specific reduction activity
Detection rate reduction and periodontal status endpoint
Antibiotic adjuvant and resistance modulation studies
MIC modulation effect on Gram-negative pathogens
Strain-dependent synergy and efflux mechanism analysis
Vaginal candidiasis comparator antifungal research
Symptomatic vs mycological endpoint differentiation
Culture positivity and recurrence endpoint analysis

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

491.2941500 Da

Monoisotopic Mass

491.2941500 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XYS8INN1I6

Related CAS

6707-58-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 67 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 66 of 67 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Irritant

Irritant

Other CAS

522-51-0

Wikipedia

Dequalinium chloride

Use Classification

Cosmetics -> Deodorant; Antiplaque; Oral care; Antimicrobial
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2: Weissenbacher ER, Donders G, Unzeitig V, Martinez de Tejada B, Gerber S, Halaška M, Špaček J; Fluomizin Study Group. A comparison of dequalinium chloride vaginal tablets (Fluomizin®) and clindamycin vaginal cream in the treatment of bacterial vaginosis: a single-blind, randomized clinical trial of efficacy and safety. Gynecol Obstet Invest. 2012;73(1):8-15. doi: 10.1159/000332398. Epub 2011 Dec 24. PubMed PMID: 22205034.
3: Mendling W, Weissenbacher ER, Gerber S, Prasauskas V, Grob P. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review. Arch Gynecol Obstet. 2016 Mar;293(3):469-84. doi: 10.1007/s00404-015-3914-8. Epub 2015 Oct 27. Review. PubMed PMID: 26506926; PubMed Central PMCID: PMC4757629.
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6: Theodoropoulos D, Rova A, Smith JR, Barbu E, Calabrese G, Vizirianakis IS, Tsibouklis J, Fatouros DG. Towards boron neutron capture therapy: the formulation and preliminary in vitro evaluation of liposomal vehicles for the therapeutic delivery of the dequalinium salt of bis-nido-carborane. Bioorg Med Chem Lett. 2013 Nov 15;23(22):6161-6. doi: 10.1016/j.bmcl.2013.09.003. Epub 2013 Sep 10. PubMed PMID: 24080462.
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9: Boschetti C, Fronza G, Fuganti C, Grasselli P, Magnone AG, Mele A, Pellegatta C. A nuclear magnetic resonance method for the determination of the purity of commercial dequalinium chloride. Arzneimittelforschung. 1995 Nov;45(11):1217-21. PubMed PMID: 8929243.
10: Hiegel K, Spangenberg B. New method for the quantification of dequalinium cations in pharmaceutical samples by absorption and fluorescence diode array thin-layer chromatography. J Chromatogr A. 2009 Jun 19;1216(25):5052-6. doi: 10.1016/j.chroma.2009.04.002. Epub 2009 Apr 9. PubMed PMID: 19446824.
11: Bleday R, Weiss MJ, Salem RR, Wilson RE, Chen LB, Steele G Jr. Inhibition of rat colon tumor isograft growth with dequalinium chloride. Arch Surg. 1986 Nov;121(11):1272-5. PubMed PMID: 3778199.
12: Gruber I, Bork T. [The efficacy of dequalinium chloride/benzalkonium chloride as well as medicinal plants on the gingiva]. Dtsch Zahn Mund Kieferheilkd Zentralbl. 1991;79(1):3-8. German. PubMed PMID: 9272987.
13: García-Pérez AI, Galeano E, Nieto E, Estañ MC, Sancho P. Dequalinium induces cytotoxicity in human leukemia NB4 cells by downregulation of Raf/MEK/ERK and PI3K/Akt signaling pathways and potentiation of specific inhibitors of these pathways. Leuk Res. 2014 Jul;38(7):795-803. doi: 10.1016/j.leukres.2014.01.009. Epub 2014 Jan 28. PubMed PMID: 24811390.
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15: Taylor RB, Toasaksiri S, Reid RG, Wood D. Determination of the quaternary ammonium compounds dequalinium and cetylpyridinium chlorides in candy-based lozenges by high-performance liquid chromatography. Analyst. 1997 Sep;122(9):973-6. PubMed PMID: 9374026.
16: Mobacken H, Romanus M. Microvascular response to local application of dequalinium chloride. A vital microscopical study of hamster's cheek pouch and a microangiographic study of rabbit's ear. Br J Dermatol. 1975 Jan;92(1):63-72. PubMed PMID: 1156545.
17: Orzáez M, Gortat A, Sancho M, Carbajo RJ, Pineda-Lucena A, Palacios-Rodríguez Y, Pérez-Payá E. Characterization of dequalinium as a XIAP antagonist that targets the BIR2 domain. Apoptosis. 2011 May;16(5):460-7. doi: 10.1007/s10495-011-0582-4. PubMed PMID: 21340509.
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19: Petersen EE, Weissenbacher ER, Hengst P, Spitzbart H, Weise W, Wolff F, Dreher E, Ernst U, Della Casa V, Pohlig G, Graf F, Kaiser RR. Local treatment of vaginal infections of varying etiology with dequalinium chloride or povidone iodine. A randomised, double-blind, active-controlled, multicentric clinical study. Arzneimittelforschung. 2002;52(9):706-15. PubMed PMID: 12404887.
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